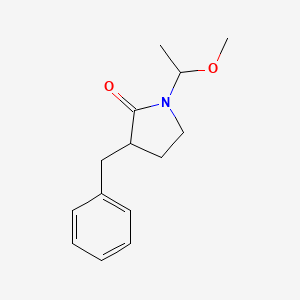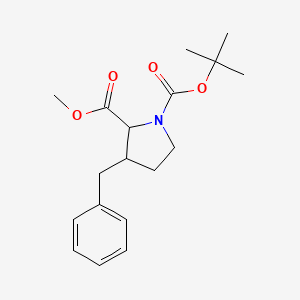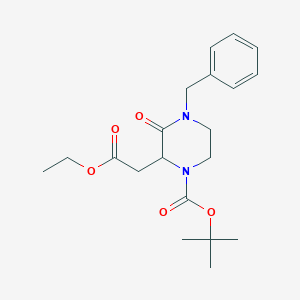
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is known for its unique structure, which includes a tetrahydropyran ring and a guanidine group. This compound is used in various scientific research fields due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)guanidine hydrochloride
- N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Uniqueness
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride stands out due to its specific combination of a tetrahydropyran ring and a guanidine group. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
2206967-66-8 |
|---|---|
Fórmula molecular |
C7H16ClN3O |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-(oxan-4-ylmethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c8-7(9)10-5-6-1-3-11-4-2-6;/h6H,1-5H2,(H4,8,9,10);1H |
Clave InChI |
AETAZBCSTDREGZ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN=C(N)N.Cl |
SMILES canónico |
C1COCCC1CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486182.png)

![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)









